Cilofexor tromethamine

説明

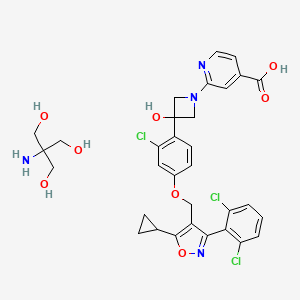

Structure

3D Structure of Parent

特性

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl3N3O5.C4H11NO3/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23;5-4(1-6,2-7)3-8/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36);6-8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWTTWVBVUZPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33Cl3N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253764-93-9 | |

| Record name | Cilofexor tromethamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2253764939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CILOFEXOR TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7AR0KNS4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cilofexor Tromethamine: A Deep Dive into its Mechanism of Action in Nonalcoholic Steatohepatitis (NASH)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. Left untreated, NASH can advance to cirrhosis, liver failure, and hepatocellular carcinoma. The farnesoid X receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose metabolism, making it a promising therapeutic target for NASH. Cilofexor (B606690) (formerly GS-9674), a potent, nonsteroidal FXR agonist, is currently under investigation for the treatment of NASH. This technical guide provides a comprehensive overview of the mechanism of action of cilofexor tromethamine in NASH, summarizing key preclinical and clinical data, and detailing relevant experimental protocols.

Core Mechanism of Action: FXR Agonism

Cilofexor is a selective agonist of the farnesoid X receptor.[1] FXR is a ligand-activated transcription factor that plays a central role in maintaining metabolic homeostasis. Its endogenous ligands are bile acids, most notably chenodeoxycholic acid (CDCA). Upon activation by a ligand such as cilofexor, FXR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

The therapeutic effects of cilofexor in NASH are mediated through the activation of FXR in both the liver and the intestine. This activation leads to a cascade of downstream events that collectively improve the key pathological features of NASH: steatosis, inflammation, and fibrosis.

Key Signaling Pathways Activated by Cilofexor

The activation of FXR by cilofexor initiates a complex signaling network that impacts multiple metabolic and inflammatory pathways.

Figure 1: Cilofexor-mediated FXR signaling pathway in NASH.

Regulation of Bile Acid Synthesis: Cilofexor-mediated FXR activation in the ileum induces the expression of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents).[2] FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. This binding initiates a signaling cascade that ultimately represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[2] In the liver, FXR activation directly induces the expression of the Small Heterodimer Partner (SHP), which also acts as a transcriptional repressor of CYP7A1.[3] The dual inhibitory effect on CYP7A1 leads to a reduction in the synthesis of new bile acids, thereby alleviating the bile acid-induced liver injury often observed in NASH.

Modulation of Lipid Metabolism: FXR activation by cilofexor also plays a crucial role in regulating lipid metabolism. By inducing SHP, FXR activation leads to the downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes de novo lipogenesis. This inhibition of SREBP-1c results in decreased synthesis of fatty acids and triglycerides in the liver, contributing to the reduction of hepatic steatosis.

Anti-inflammatory Effects: FXR activation has been shown to exert anti-inflammatory effects through multiple mechanisms. One key mechanism is the transrepression of pro-inflammatory genes by interfering with the activity of transcription factors such as Nuclear Factor-kappa B (NF-κB). This leads to a reduction in the expression of inflammatory cytokines and chemokines, thereby mitigating the hepatic inflammation that is a hallmark of NASH.

Anti-fibrotic Effects: The progression of NASH is characterized by the development of liver fibrosis, which is driven by the activation of hepatic stellate cells (HSCs). Upon activation, HSCs transdifferentiate into myofibroblast-like cells, which are the primary source of extracellular matrix proteins that accumulate in the liver. Preclinical studies have demonstrated that cilofexor treatment leads to the deactivation of HSCs, as evidenced by a reduction in the expression of activation markers such as α-smooth muscle actin (α-SMA) and desmin.[4][5] This inhibitory effect on HSC activation is a critical component of cilofexor's anti-fibrotic activity.

Preclinical Evidence in a NASH Rat Model

The efficacy of cilofexor in a preclinical setting was evaluated in a rat model of NASH induced by a choline-deficient high-fat diet (CDHFD) and intraperitoneal injections of sodium nitrite (B80452) (NaNO2).[3][6]

| Parameter | Placebo | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) |

| Liver Fibrosis | |||

| Picro-Sirius Red Stained Area (%) | 9.62 ± 4.60 | 5.64 ± 4.51 (p < 0.001) | 2.94 ± 1.28 (p < 0.001) |

| Hepatic Hydroxyproline (B1673980) Content (µg/g) | ~350 | Significantly Reduced | Significantly Reduced |

| Gene Expression (fold change vs. control) | |||

| col1a1 | 1.0 | Reduced | Reduced |

| pdgfr-β | 1.0 | Reduced | Reduced |

| Portal Pressure (mmHg) | 11.9 ± 2.1 | - | 8.9 ± 2.2 (p = 0.020) |

| Data are presented as mean ± SD. Statistical significance is compared to the placebo group. | |||

| Table adapted from Schwabl P, et al. Biomedicines. 2021.[4] |

These preclinical findings demonstrate that cilofexor dose-dependently reduces liver fibrosis and portal hypertension in a rat model of NASH.[3][4] The reduction in fibrosis was associated with a decrease in the expression of profibrogenic genes and markers of HSC activation.[4]

Clinical Evidence in Patients with Noncirrhotic NASH

A Phase 2, randomized, double-blind, placebo-controlled trial (NCT02854605) evaluated the safety and efficacy of cilofexor in patients with noncirrhotic NASH.[6][7] Patients were randomized to receive cilofexor (30 mg or 100 mg) or placebo once daily for 24 weeks.

| Parameter | Placebo (n=28) | Cilofexor 30 mg (n=56) | Cilofexor 100 mg (n=56) |

| Hepatic Steatosis | |||

| Median Relative Change in MRI-PDFF (%) | +1.9 | -1.8 (p=0.17 vs placebo) | -22.7 (p=0.003 vs placebo) |

| Patients with ≥30% Decline in MRI-PDFF (%) | 13 | 14 (p=0.87 vs placebo) | 39 (p=0.011 vs placebo) |

| Liver Biochemistry | |||

| Median Change in ALT (U/L) | -3 | -13 | -24 |

| Median Change in AST (U/L) | -2 | -6 | -11 |

| Median Change in GGT (U/L) | +1 | -16 | -30 |

| Serum Bile Acids | |||

| Median Relative Change in Primary Bile Acids (%) | -5.1 | -36.4 (p=0.011 vs placebo) | -23.9 (p=0.032 vs placebo) |

| Data are from a 24-week treatment period. | |||

| MRI-PDFF: Magnetic Resonance Imaging-Proton Density Fat Fraction. | |||

| ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; GGT: Gamma-Glutamyl Transferase. | |||

| Table adapted from Patel K, et al. Hepatology. 2020.[6] |

The results of this Phase 2 trial demonstrated that cilofexor at a dose of 100 mg for 24 weeks was well-tolerated and led to significant reductions in hepatic steatosis, as measured by MRI-PDFF, and improvements in liver biochemistry and serum bile acids in patients with noncirrhotic NASH.[6][8]

Experimental Protocols

FXR Agonist Activity Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to determine the agonist activity of compounds on nuclear receptors like FXR.

Figure 2: Experimental workflow for a TR-FRET based FXR agonist assay.

Principle: This assay measures the interaction between the ligand-binding domain (LBD) of FXR and a coactivator peptide. In the presence of an agonist like cilofexor, the FXR-LBD undergoes a conformational change that promotes its binding to the coactivator peptide. A terbium (Tb)-labeled antibody against a tag on the FXR-LBD serves as the FRET donor, and a fluorescently labeled streptavidin that binds to the biotinylated coactivator peptide acts as the FRET acceptor. When the donor and acceptor are in close proximity due to the FXR-coactivator interaction, FRET occurs, resulting in a detectable signal.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of cilofexor in an appropriate buffer.

-

Prepare a solution containing the GST-tagged FXR-LBD.

-

Prepare a solution of a biotinylated coactivator peptide (e.g., SRC-1).

-

Prepare solutions of the terbium-labeled anti-GST antibody (donor) and streptavidin-XL665 (acceptor).

-

-

Assay Procedure:

-

In a 384-well plate, add the cilofexor dilutions.

-

Add the FXR-LBD and coactivator peptide solutions to the wells.

-

Add the donor and acceptor solutions.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate using a TR-FRET-compatible microplate reader. Excite the terbium donor at approximately 340 nm and measure the emission at both 620 nm (terbium emission) and 665 nm (acceptor emission).

-

-

Data Analysis:

-

Calculate the ratio of the acceptor emission (665 nm) to the donor emission (620 nm).

-

Plot the emission ratio against the logarithm of the cilofexor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of cilofexor that produces 50% of the maximal response.

-

Preclinical NASH Rat Model

Induction Protocol:

-

Animals: Male Wistar rats.

-

Diet: Choline-deficient high-fat diet (CDHFD). The specific composition can vary but typically contains high fat (e.g., 40-60% kcal from fat), low methionine, and is devoid of choline.

-

Fibrosis Induction: Intraperitoneal injections of sodium nitrite (NaNO2) are administered to accelerate the development of fibrosis. A typical regimen is 25 mg/kg of NaNO2 three times per week.[6]

-

Duration: The diet and injections are typically administered for a period of 8-12 weeks to induce a robust NASH phenotype with significant fibrosis.

Assessment of Liver Fibrosis

Hydroxyproline Assay: This is a quantitative biochemical method to measure the total collagen content in a liver tissue sample.

Principle: Hydroxyproline is an amino acid that is almost exclusively found in collagen. The assay involves hydrolyzing a tissue sample to break down proteins into their constituent amino acids. The hydroxyproline is then oxidized and reacts with a chromogen (e.g., Ehrlich's reagent) to produce a colored product that can be measured spectrophotometrically. The amount of hydroxyproline is directly proportional to the collagen content.

Detailed Methodology:

-

Tissue Homogenization: Homogenize a known weight of liver tissue in distilled water.

-

Hydrolysis: Add concentrated hydrochloric acid (e.g., 6 M HCl) to the homogenate and hydrolyze at a high temperature (e.g., 110-120°C) for several hours (e.g., 18-24 hours) to break down the collagen into amino acids.

-

Neutralization: Neutralize the hydrolyzed sample with a strong base (e.g., NaOH).

-

Oxidation: Add an oxidizing agent (e.g., Chloramine-T) to the sample to convert hydroxyproline to a pyrrole (B145914) intermediate.

-

Color Development: Add a chromogen solution (e.g., Ehrlich's reagent) and incubate at an elevated temperature (e.g., 65°C) to allow the color reaction to proceed.

-

Spectrophotometry: Measure the absorbance of the samples and a set of hydroxyproline standards at a specific wavelength (typically around 550-560 nm).

-

Calculation: Determine the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve. The results are typically expressed as micrograms of hydroxyproline per gram of liver tissue.

Immunohistochemistry for α-SMA and Desmin: This technique is used to visualize and quantify the activation of hepatic stellate cells in liver tissue sections.

Principle: Immunohistochemistry (IHC) uses antibodies to detect specific proteins (antigens) in tissue sections. For HSC activation, primary antibodies against α-SMA and desmin are used. A secondary antibody conjugated to an enzyme or a fluorophore is then used to detect the primary antibody, allowing for visualization under a microscope.

Detailed Methodology:

-

Tissue Preparation: Fix liver tissue in formalin and embed in paraffin (B1166041). Cut thin sections (e.g., 4-5 µm) and mount them on microscope slides.

-

Deparaffinization and Rehydration: Remove the paraffin from the tissue sections using xylene and rehydrate them through a series of graded ethanol (B145695) solutions.

-

Antigen Retrieval: Use heat-induced or enzymatic methods to unmask the antigenic sites that may have been altered by fixation.

-

Blocking: Block non-specific antibody binding sites using a blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate the tissue sections with primary antibodies specific for α-SMA or desmin at an optimized dilution and for a specific duration (e.g., overnight at 4°C).

-

Secondary Antibody Incubation: After washing, incubate the sections with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore and is specific for the primary antibody's host species.

-

Detection:

-

For enzyme-conjugated secondary antibodies, add a substrate-chromogen solution (e.g., DAB) to produce a colored precipitate at the site of the antigen.

-

For fluorophore-conjugated secondary antibodies, visualize the fluorescence using a fluorescence microscope.

-

-

Counterstaining and Mounting: Counterstain the tissue sections with a nuclear stain (e.g., hematoxylin) to visualize the cell nuclei. Dehydrate the sections and mount them with a coverslip.

-

Image Analysis: Capture images of the stained sections and use image analysis software to quantify the area of positive staining for α-SMA and desmin.

Clinical Assessment of Hepatic Steatosis (MRI-PDFF)

Principle: Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) is a non-invasive imaging technique that quantifies the fraction of mobile protons in triglycerides relative to the total mobile proton density in a given voxel of tissue. It provides a highly accurate and reproducible measure of hepatic steatosis.

Data Acquisition Protocol:

-

MRI System: Typically performed on a 1.5T or 3.0T MRI scanner.

-

Sequence: A 3D spoiled gradient-echo sequence with multiple echo times is used to acquire images of the entire liver in a single breath-hold. This allows for the separation of the signals from water and fat protons.

-

Image Reconstruction: The acquired data is processed to generate a PDFF map of the liver, where the value of each pixel represents the percentage of fat in that location.

Data Analysis:

-

Regions of interest (ROIs) are drawn on the PDFF map in multiple locations throughout the liver, avoiding major blood vessels and bile ducts.

-

The mean PDFF value across all ROIs is calculated to provide an overall measure of hepatic steatosis for the patient.

Conclusion

This compound's mechanism of action in NASH is centered on its potent and selective agonism of the farnesoid X receptor. By activating FXR in the liver and intestine, cilofexor modulates key pathways involved in bile acid, lipid, and glucose metabolism, leading to a reduction in hepatic steatosis, inflammation, and fibrosis. Preclinical studies in a robust rat model of NASH have demonstrated its anti-fibrotic and portal hypotensive effects. Furthermore, a Phase 2 clinical trial in patients with noncirrhotic NASH has provided evidence of its ability to reduce liver fat and improve liver biochemistry. The ongoing and future clinical development of cilofexor, both as a monotherapy and in combination with other agents, will further elucidate its therapeutic potential for patients with NASH. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted actions of cilofexor and other FXR agonists in the context of NASH and other metabolic liver diseases.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. fda.gov [fda.gov]

- 3. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. m.youtube.com [m.youtube.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

Preclinical Research on Cilofexor for Liver Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilofexor (B606690) (formerly GS-9674) is a potent, selective, non-steroidal farnesoid X receptor (FXR) agonist developed by Gilead Sciences.[1] FXR is a nuclear hormone receptor that acts as a key regulator of bile acid, lipid, and glucose metabolism, and also modulates inflammatory responses and fibrogenesis.[2][3] Its central role in hepatic pathophysiology makes it a compelling therapeutic target for chronic liver diseases like non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][2] Preclinical studies have demonstrated that Cilofexor possesses anti-inflammatory and anti-fibrotic properties, effectively reducing liver fibrosis and portal hypertension in various animal models.[3][4][5] This document provides an in-depth overview of the core preclinical research on Cilofexor, focusing on its mechanism of action, experimental protocols, and quantitative anti-fibrotic efficacy.

Mechanism of Action: FXR Agonism

FXR is highly expressed in metabolically active tissues, primarily the liver and intestines.[4] Its activation by natural ligands (bile acids) or synthetic agonists like Cilofexor initiates a cascade of transcriptional regulation that collectively protects the liver.

Key Anti-fibrotic Mechanisms:

-

Bile Acid Homeostasis: In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15/19 (FGF15 in rodents, FGF19 in humans).[4] FGF15/19 travels to the liver and signals through the FGFR4/β-Klotho complex to suppress cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4] This action reduces the intrahepatic concentration of potentially cytotoxic bile acids.

-

Inhibition of Hepatic Stellate Cell (HSC) Activation: HSCs are the primary cell type responsible for extracellular matrix deposition in the liver.[6] FXR activation has been shown to deactivate HSCs, thereby inhibiting fibrogenesis.[2][7] Cilofexor treatment is associated with a reduction in HSC activation markers like desmin and platelet-derived growth factor receptor-β (PDGFR-β).[2][8]

-

Modulation of Gene Expression: Cilofexor directly and indirectly regulates the expression of genes involved in fibrosis. It downregulates pro-fibrogenic genes such as Collagen Type I Alpha 1 Chain (COL1A1) and Tissue Inhibitor of Metalloproteinases 1 (TIMP1).[2][7] Concurrently, it upregulates FXR target genes like the Small Heterodimer Partner (SHP), which further contributes to the suppression of bile acid synthesis.[2][8]

Preclinical Models and Experimental Protocols

Cilofexor's anti-fibrotic effects have been evaluated in several well-established preclinical models of liver fibrosis.

Rodent NASH Model

-

Model: Non-alcoholic steatohepatitis (NASH) is induced in Wistar rats.[7][8]

-

Induction Protocol: The model is induced using a choline-deficient high-fat diet combined with intraperitoneal injections of sodium nitrite (B80452) (NaNO₂) three times per week. This regimen leads to severe hepatic steatosis and fibrosis over a period of 10 to 14 weeks.[7]

-

Treatment Protocol: Cilofexor is administered via oral gavage. In dose-finding studies, rats received daily doses of 10 mg/kg or 30 mg/kg from week 4 to week 10.[7] For hemodynamic studies, a dose of 30 mg/kg was used from week 4 to week 14.[7]

Rodent Cholestatic Fibrosis Model

-

Model: The Mdr2/Abcb4 knockout (Mdr2-/-) mouse model of sclerosing cholangitis is used. These mice lack a canalicular phospholipid transporter, leading to cholestatic liver injury and progressive fibrosis.[9]

-

Induction Protocol: The fibrotic phenotype develops spontaneously in these genetically modified mice.

-

Treatment Protocol: Mdr2-/- mice were treated with Cilofexor at doses of 10, 30, or 90 mg/kg by oral gavage daily for 10 weeks.[9]

Key Experimental Methodologies

-

Histological Assessment of Fibrosis:

-

Protocol: Liver tissue is fixed, embedded in paraffin, and sectioned. Sections are stained with Picro-Sirius Red (PSR) to visualize collagen fibers. Quantitative image analysis is performed on whole-slide scans to measure the total stained area, expressed as a percentage of the total liver area.[7]

-

-

Immunohistochemistry for HSC Activation:

-

Hepatic Hydroxyproline (B1673980) Content:

-

Protocol: Snap-frozen liver tissue (approx. 100 mg) is hydrolyzed in 6 M HCl at 120°C. A colorimetric assay is then used to measure the hydroxyproline content, a key component of collagen, with absorbance read photometrically at 560 nm.[7]

-

-

Gene Expression Analysis:

-

Protocol: Total RNA is extracted from liver and ileum tissue samples. Reverse transcription is performed to synthesize cDNA, followed by real-time polymerase chain reaction (RT-PCR) to quantify the expression levels of target genes. Genes of interest include pro-fibrogenic markers (COL1A1, PDGFR-β, TIMP1) and FXR targets (SHP, CYP7A1, FGF15).[2][8]

-

-

Hemodynamic Measurements:

Quantitative Data on Anti-Fibrotic Efficacy

Preclinical studies have consistently demonstrated a dose-dependent reduction in liver fibrosis and related pathological markers with Cilofexor treatment.

Table 1: Effects of Cilofexor in a Rat NASH Model (10-Week Study)

| Parameter | Metric | Control (NASH) | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) |

| Fibrosis Area | % Picro-Sirius Red Stained | 9.62 ± 4.60 | 5.64 ± 4.51 (-41%) | 2.94 ± 1.28 (-69%) |

| Collagen Content | Hepatic Hydroxyproline | N/A | Significant Reduction | Significant Reduction (-41%) |

| Gene Expression | col1a1 (Collagen) | N/A | Dose-dependent Reduction | Significant Reduction (-37%) |

| Gene Expression | pdgfr-β (HSC Marker) | N/A | Dose-dependent Reduction | Significant Reduction (-36%) |

| HSC Activation | % Desmin Area | N/A | N/A | Significant Reduction (-42%) |

Data sourced from Schwabl P, et al. (2021).[2][8] Reductions are calculated relative to the NASH control group.

Table 2: Hemodynamic Effects of Cilofexor in a Rat NASH Model (14-Week Study)

| Parameter | Unit | Control (NASH) | Cilofexor (30 mg/kg) | p-value |

| Portal Pressure | mmHg | 11.9 ± 2.1 | 8.9 ± 2.2 | 0.020 |

| Systemic Hemodynamics | Mean Arterial Pressure, Heart Rate | N/A | No significant effect | N/A |

| Splanchnic Blood Flow | N/A | N/A | No significant effect | N/A |

Data sourced from Schwabl P, et al. (2021).[2][8]

Table 3: Effects of Cilofexor in Mdr2-/- Mouse Model of Cholestatic Fibrosis

| Parameter | Metric | Control (Mdr2-/-) | Cilofexor (90 mg/kg) |

| Fibrosis Area | % Picro-Sirius Red Stained | N/A | Significant Reduction |

| Collagen Content | Hepatic Hydroxyproline | N/A | Significant Reduction |

| Gene Expression | αSma (HSC Marker) | N/A | Significant Reduction |

| Gene Expression | Desmin (HSC Marker) | N/A | Significant Reduction |

| Gene Expression | Pdgfrb (HSC Marker) | N/A | Significant Reduction |

| Liver Injury | Serum AST, ALP | Elevated | Significantly Improved |

| Bile Acids | Serum and Intrahepatic | Elevated | Significantly Lowered |

Data sourced from Trauner M, et al. (2023).[9][10]

Discussion of Preclinical Findings

The body of preclinical evidence strongly supports the anti-fibrotic potential of Cilofexor.

-

Dose-Dependent Efficacy: In the rat NASH model, Cilofexor demonstrated a clear dose-dependent effect, with the 30 mg/kg dose leading to a profound 69% reduction in the fibrotic area.[2][8] This was corroborated by significant decreases in hepatic hydroxyproline and the expression of key pro-fibrogenic genes.[2][8]

-

Targeting Hepatic Stellate Cells: Cilofexor appears to exert its anti-fibrotic effects primarily through the deactivation of HSCs.[2][7] This is evidenced by the marked reduction in the desmin-positive area and decreased expression of HSC-related genes like pdgfr-β, αSma, and Desmin.[2][8][10]

-

Improvement in Portal Hypertension: A critical consequence of advanced liver fibrosis is portal hypertension. Cilofexor (30 mg/kg) significantly lowered portal pressure in cirrhotic NASH rats without adversely affecting systemic hemodynamics.[2][8] This suggests that Cilofexor primarily reduces intrahepatic sinusoidal resistance.[7]

-

Intestinal-Biased Activity: Gene expression analysis revealed that Cilofexor has a bias for FXR transcriptional activity in the intestine compared to the liver.[11] This preferential intestinal activation, leading to robust FGF15/19 induction, may contribute to its efficacy while potentially improving its safety and tolerability profile compared to less biased FXR agonists.[3][11]

-

Efficacy in Cholestatic Models: The positive results in the Mdr2-/- mouse model show that Cilofexor's benefits extend to cholestatic liver injury, where it improves not only fibrosis but also markers of cholestasis and liver damage.[9]

Conclusion

Extensive preclinical research robustly demonstrates that Cilofexor is a potent anti-fibrotic agent. Through the targeted activation of FXR, primarily in the intestine, Cilofexor effectively deactivates hepatic stellate cells, downregulates pro-fibrogenic gene expression, and reduces collagen deposition in the liver. These actions translate into significant improvements in both liver fibrosis and the associated complication of portal hypertension in diverse animal models of liver disease. These compelling preclinical findings have provided a strong rationale for the ongoing clinical development of Cilofexor as a promising therapy for patients with liver fibrosis due to NASH and other chronic liver diseases.[2][12][13]

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRIMIS: design of a pivotal, randomized, phase 3 study evaluating the safety and efficacy of the nonsteroidal farnesoid X receptor agonist cilofexor in noncirrhotic patients with primary sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cilofexor passes phase 2 for primary biliary cholangitis | MDedge [mdedge.com]

- 6. Antihepatic Fibrosis Drugs in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - UCL Discovery [discovery.ucl.ac.uk]

- 9. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Mechanism-guided drug development and treatment for liver fibrosis: a clinical perspective [frontiersin.org]

- 13. Cilofexor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Cilofexor (GS-9674): A Nonsteroidal FXR Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilofexor (B606690) (GS-9674) is a potent and selective, orally bioavailable, nonsteroidal farnesoid X receptor (FXR) agonist that has been under investigation for the treatment of chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC). As a key regulator of bile acid, lipid, and glucose homeostasis, FXR has emerged as a promising therapeutic target for these conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies associated with Cilofexor, intended to serve as a valuable resource for researchers and drug development professionals.

Chemical Structure and Properties

Cilofexor is a complex small molecule with the IUPAC name 2-(3-(2-chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)-3-hydroxyazetidin-1-yl)isonicotinic acid. Its chemical structure is characterized by a central azetidine (B1206935) ring substituted with a dichlorophenyl-isoxazole moiety and a pyridine (B92270) carboxylic acid group.

Chemical Structure:

Image Source: Wikimedia Commons

Physicochemical and Pharmacokinetic Properties

A summary of the key chemical and physical properties of Cilofexor is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₂Cl₃N₃O₅ | [1] |

| Molecular Weight | 586.85 g/mol | [1] |

| IUPAC Name | 2-(3-(2-chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)-3-hydroxyazetidin-1-yl)isonicotinic acid | [2] |

| SMILES | C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl | [1] |

| CAS Number | 1418274-28-8 | [1] |

| EC₅₀ (FXR Agonism) | 43 nM | [3] |

| Solubility | DMSO: 100 mg/mL (170.4 mM) Water: Insoluble Ethanol: Insoluble | [1] |

| Predicted pKa | Acidic: 4.1 (most acidic) | |

| Predicted logP | 5.8 |

Mechanism of Action and Signaling Pathway

Cilofexor exerts its therapeutic effects by acting as a potent agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor highly expressed in the liver, intestine, and kidneys.[4] FXR plays a central role in maintaining bile acid homeostasis, lipid metabolism, and glucose metabolism.

Activation of FXR by Cilofexor in the intestine leads to the induction and release of Fibroblast Growth Factor 19 (FGF19).[5] FGF19 then travels to the liver via the portal circulation and binds to its receptor complex (FGFR4/β-klotho). This binding event triggers a signaling cascade that ultimately suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[6][7] The downregulation of CYP7A1 leads to reduced bile acid production, thereby alleviating cholestasis and protecting hepatocytes from bile acid-induced toxicity.

The following diagram illustrates the signaling pathway of Cilofexor as an FXR agonist.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of Cilofexor.

In Vitro FXR Agonist Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the potency of a compound in activating the Farnesoid X Receptor.

Principle: The assay measures the interaction between the ligand-binding domain (LBD) of FXR and a coactivator peptide. Agonist binding to the FXR-LBD induces a conformational change that promotes the recruitment of the coactivator. The proximity of a donor fluorophore (e.g., terbium-labeled anti-GST antibody bound to a GST-tagged FXR-LBD) and an acceptor fluorophore (e.g., fluorescently labeled coactivator peptide) results in a FRET signal.[8][9]

Materials:

-

GST-tagged human FXR-LBD

-

Biotinylated steroid receptor coactivator-1 (SRC-1) peptide

-

Terbium (Tb)-labeled anti-GST antibody (donor)

-

Streptavidin-d2 (acceptor)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)

-

384-well low-volume microplates

-

Cilofexor (or other test compounds)

-

Positive control (e.g., GW4064)

-

TR-FRET-compatible microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of Cilofexor in DMSO. Further dilute in assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

-

Reagent Preparation: Prepare a master mix containing GST-FXR-LBD and the biotinylated SRC-1 peptide in assay buffer.

-

Assay Plate Setup:

-

Add 5 µL of the diluted Cilofexor or control compounds to the wells of the 384-well plate.

-

Add 10 µL of the FXR/coactivator master mix to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Detection:

-

Prepare a detection mix containing Tb-labeled anti-GST antibody and streptavidin-d2 in assay buffer.

-

Add 5 µL of the detection mix to each well.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition: Read the plate on a TR-FRET microplate reader. Excite the donor at ~340 nm and measure emission at two wavelengths: ~620 nm (donor) and ~665 nm (acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm). Plot the ratio against the logarithm of the Cilofexor concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Workflow Diagram:

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

This protocol is used to quantify the changes in the expression of FXR target genes, such as CYP7A1 and FGF19, in response to Cilofexor treatment in cellular or animal models.

Principle: qPCR measures the amount of a specific RNA transcript by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in a real-time PCR instrument. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a sequence-specific fluorescent probe.[10]

Materials:

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

Reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific)

-

qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)

-

Gene-specific primers for CYP7A1, FGF19, and a housekeeping gene (e.g., GAPDH or ACTB)

-

Nuclease-free water

-

qPCR instrument (e.g., Applied Biosystems QuantStudio)

Procedure:

-

Sample Preparation:

-

Treat cells or animals with Cilofexor at various concentrations or for different durations.

-

Harvest cells or tissues and immediately process for RNA extraction or snap-freeze in liquid nitrogen.

-

-

RNA Extraction: Isolate total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit. Typically, 1 µg of total RNA is used per reaction.

-

Incubate the reaction mixture according to the kit's protocol (e.g., 10 min at 25°C, 50 min at 50°C, and 5 min at 85°C).

-

-

qPCR Reaction Setup:

-

Prepare a qPCR master mix containing the qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and nuclease-free water.

-

In a qPCR plate, add the cDNA template (diluted as appropriate) and the qPCR master mix to each well. Include no-template controls (NTCs) for each primer set.

-

-

qPCR Run:

-

Run the qPCR plate in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 2 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample and gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Logical Relationship Diagram:

Summary and Conclusion

Cilofexor (GS-9674) is a well-characterized, potent, and selective nonsteroidal FXR agonist with a clear mechanism of action involving the FGF19-CYP7A1 pathway. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working on FXR-targeted therapies. The provided methodologies for in vitro and gene expression analyses are fundamental for the continued investigation and development of Cilofexor and other FXR agonists for the treatment of chronic liver diseases.

References

[11] BPS Bioscience. FXR Agonist Assay Kit (TR-FRET). [8] Yu, D., et al. (2013). Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery. PMC. [12] Yu, D., et al. (2013). Development of time resolved fluorescence resonance energy transfer-based assay for FXR antagonist discovery. PubMed. Wikipedia. (2023). Cilofexor. [1] Selleck Chemicals. Cilofexor (GS-9674) FXR agonist. [3] MedchemExpress.com. Cilofexor (GS-9674) | FXR Agonist. ResearchGate. (2025). The nonsteroidal FXR agonist cilofexor (GS-9674) improves markers of cholestasis and liver injury in patients with PSC. [10] Stack Lab. Quantitative Real Time PCR Protocol. [9] Agilent. (2023). TR-FRET. [13] Illumina. qPCR Quantification Protocol Guide. [14] Taylor, S., et al. (2019). The Ultimate qPCR Experiment: Producing Publication Quality, Reproducible Data the First Time. Trends in Biotechnology. [15] ResearchGate. (2012). Quantitative PCR (qPCR; ) gene expression analysis. (a) Validation of... [16] New Drug Approvals. (2020). CILOFEXOR (GS(c)\9674). [4] Trauner, M., et al. (2019). The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis. PubMed Central. [17] Trauner, M., et al. (2019). The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis. PubMed. [18] Trauner, M., et al. (2019). The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis. eScholarship. [7] Sira, M., et al. (2018). CYP7A1 expression in hepatocytes is retained with upregulated fibroblast growth factor 19 in pediatric biliary atresia. PubMed. [19] ResearchGate. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. [20] Trauner, M., et al. (2019). The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis and Liver. NET. [21] Trauner, M., et al. (2019). The nonsteroidal FXR agonist cilofexor (GS-9674) improves markers of cholestasis and liver injury in patients with PSC. Providence Digital Commons. [5] Gilead Sciences. (2022). Phase 3 of GS-9674 in Subjects with Primary Sclerosing Cholangitis. [22] ClinicalTrials.gov. (2021). Study to Evaluate the Safety, Tolerability, and Efficacy of Cilofexor in Adults With Primary Sclerosing Cholangitis Without Cirrhosis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Cilofexor - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hra.nhs.uk [hra.nhs.uk]

- 6. researchgate.net [researchgate.net]

- 7. CYP7A1 expression in hepatocytes is retained with upregulated fibroblast growth factor 19 in pediatric biliary atresia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. stackscientific.nd.edu [stackscientific.nd.edu]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Development of time resolved fluorescence resonance energy transfer-based assay for FXR antagonist discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bu.edu [bu.edu]

- 14. oldresearch.unityhealth.to [oldresearch.unityhealth.to]

- 15. researchgate.net [researchgate.net]

- 16. newdrugapprovals.org [newdrugapprovals.org]

- 17. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. escholarship.org [escholarship.org]

- 19. researchgate.net [researchgate.net]

- 20. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 21. "The nonsteroidal FXR agonist cilofexor (GS-9674) improves markers of c" by Michael Trauner, Aliya Gulamhusein et al. [digitalcommons.providence.org]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

The Role of Farnesoid X Receptor in Cilofexor's Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilofexor (GS-9674), a non-steroidal farnesoid X receptor (FXR) agonist, has demonstrated therapeutic potential in various chronic liver diseases, including non-alcoholic steatohepatitis (NASH), primary sclerosing cholangitis (PSC), and primary biliary cholangitis (PBC). Its efficacy is intrinsically linked to the activation of FXR, a nuclear receptor that serves as a master regulator of bile acid, lipid, and glucose homeostasis. This technical guide provides an in-depth analysis of the pivotal role of FXR in mediating the therapeutic effects of Cilofexor. We will explore the molecular mechanisms of FXR activation, detail the downstream signaling pathways, present quantitative data from clinical trials in clearly structured tables, and provide comprehensive experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the core concepts.

Introduction: The Farnesoid X Receptor (FXR)

The farnesoid X receptor (FXR), a member of the nuclear receptor superfamily, is highly expressed in the liver, intestine, kidneys, and adrenal glands. It functions as an endogenous sensor for bile acids, the natural ligands for FXR. Upon activation by bile acids or synthetic agonists like Cilofexor, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of FXR orchestrates a complex network of physiological responses crucial for maintaining metabolic homeostasis. These include:

-

Bile Acid Homeostasis: FXR activation inhibits the synthesis of bile acids from cholesterol by downregulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. This is achieved through the induction of the small heterodimer partner (SHP) in the liver and fibroblast growth factor 19 (FGF19) in the intestine.

-

Lipid Metabolism: FXR plays a critical role in regulating lipid metabolism by decreasing triglyceride synthesis and promoting fatty acid oxidation.

-

Glucose Metabolism: Activation of FXR can improve glucose tolerance and insulin (B600854) sensitivity.

-

Inflammation and Fibrosis: FXR has demonstrated anti-inflammatory and anti-fibrotic properties in the liver, making it an attractive therapeutic target for chronic liver diseases.

Cilofexor: A Potent and Selective FXR Agonist

Cilofexor is a potent and selective, orally bioavailable, non-steroidal FXR agonist. Its chemical structure is distinct from that of natural bile acids, which may contribute to its favorable pharmacokinetic and pharmacodynamic profile. Preclinical studies have shown that Cilofexor effectively activates FXR, leading to the downstream regulation of target genes involved in bile acid metabolism, lipid metabolism, and inflammation.[1] Cilofexor has an EC50 of 43 nM for FXR activation.[1]

Mechanism of Action: How Cilofexor Exerts its Effects through FXR

The therapeutic efficacy of Cilofexor in liver diseases is a direct consequence of its ability to activate FXR and modulate its downstream signaling pathways.

FXR Signaling Pathway

The activation of FXR by Cilofexor initiates a cascade of molecular events in both the liver and the intestine.

-

Intestinal FXR Activation: In the intestine, Cilofexor binding to FXR stimulates the expression and secretion of FGF19.[2] FGF19 then enters the portal circulation and travels to the liver.

-

Hepatic FXR Activation: In the liver, FGF19 binds to its receptor, fibroblast growth factor receptor 4 (FGFR4), which in turn activates a signaling pathway that suppresses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[3] This leads to a reduction in the overall bile acid pool.

-

Hepatic SHP Induction: Direct activation of FXR in hepatocytes by Cilofexor also induces the expression of SHP.[4] SHP, in turn, inhibits the transcription of several genes, including CYP7A1, further contributing to the suppression of bile acid synthesis.[4]

Quantitative Data on Cilofexor's Efficacy

Clinical trials have evaluated the efficacy of Cilofexor in patients with NASH, PSC, and PBC. The following tables summarize the key quantitative findings from these studies.

Efficacy in Non-Alcoholic Steatohepatitis (NASH)

A Phase 2 study in patients with noncirrhotic NASH demonstrated that 24 weeks of Cilofexor treatment led to significant improvements in hepatic steatosis and liver biochemistry.[5][6][7][8]

| Parameter | Placebo (n=28) | Cilofexor 30 mg (n=56) | Cilofexor 100 mg (n=56) | p-value (100 mg vs Placebo) |

| Median Relative Change in MRI-PDFF from Baseline | +1.9% | -1.8% | -22.7% | 0.003 |

| Patients with ≥30% Relative Decline in MRI-PDFF | 13% | 14% | 39% | 0.011 |

| Median Relative Change in ALT from Baseline | - | - | - | <0.05 |

| Median Relative Change in AST from Baseline | - | - | - | <0.05 |

| Median Relative Change in GGT from Baseline | - | Significant Decrease | Significant Decrease | <0.05 |

| Median Relative Change in Serum C4 from Baseline | - | Significant Decrease | Significant Decrease | <0.05 |

| Median Relative Change in Primary Bile Acids from Baseline | - | Significant Decrease | Significant Decrease | <0.05 |

Data adapted from Harrison SA, et al. Hepatology. 2020.[5][6][7][8]

Efficacy in Primary Sclerosing Cholangitis (PSC)

In a Phase 2 study of patients with non-cirrhotic PSC, 12 weeks of Cilofexor treatment resulted in significant reductions in markers of cholestasis and liver injury.[9][10] A subsequent open-label extension study showed sustained improvements over 96 weeks. However, a Phase 3 study (PRIMIS) was terminated early due to futility, as Cilofexor did not significantly slow fibrosis progression.[11][12]

| Parameter (at 12 weeks) | Placebo (n=10) | Cilofexor 30 mg (n=20) | Cilofexor 100 mg (n=22) | p-value (100 mg vs Placebo) |

| Median Reduction in Serum ALP | - | - | -21% | 0.029 |

| Median Reduction in GGT | - | - | -30% | <0.001 |

| Median Reduction in ALT | - | - | -49% | 0.009 |

| Median Reduction in AST | - | - | -42% | 0.019 |

| Reduction in Serum C4 | - | Reduced | Reduced | - |

| Reduction in Bile Acids | - | - | Greatest Reduction | - |

Data adapted from Trauner M, et al. Hepatology. 2019.[9][10]

Efficacy in Primary Biliary Cholangitis (PBC)

A Phase 2 trial in patients with PBC without cirrhosis showed that 12 weeks of Cilofexor treatment improved disease biomarkers.[13][14]

| Parameter (at 12 weeks) | Placebo | Cilofexor 30 mg | Cilofexor 100 mg | p-value (100 mg vs Placebo) |

| Median Reduction in ALP | - | - | -13.8% | 0.005 |

| Median Reduction in GGT | - | - | -47.7% | <0.001 |

| Median Reduction in CRP | - | - | -33.6% | 0.03 |

| Median Reduction in Primary Bile Acids | - | - | -30.5% | 0.008 |

| Patients with >25% Reduction in ALP | 0% | 18% | 17% | - |

Data adapted from Kowdley KV, et al. The Liver Meeting 2019.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of FXR in Cilofexor's efficacy.

FXR Activation Cell-Based Reporter Assay

This assay quantifies the ability of a compound to activate FXR.

-

Cell Line: Human embryonic kidney 293 (HEK293T) or human hepatoma (HepG2) cells.

-

Plasmids:

-

An expression vector containing the full-length human FXRα cDNA.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an FXR response element (e.g., from the bile salt export pump - BSEP - promoter).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Procedure:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the FXR expression vector, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with varying concentrations of Cilofexor or a vehicle control.

-

Incubate for another 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the Cilofexor concentration to determine the EC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity of Cilofexor to the FXR ligand-binding domain (LBD).

-

Materials:

-

Purified recombinant human FXR-LBD protein.

-

Cilofexor solution of known concentration.

-

ITC instrument.

-

-

Procedure:

-

Dialyze the FXR-LBD protein against a suitable buffer. Dissolve Cilofexor in the same buffer.

-

Load the FXR-LBD solution into the sample cell of the ITC instrument.

-

Load the Cilofexor solution into the injection syringe.

-

Perform a series of small, sequential injections of the Cilofexor solution into the sample cell while monitoring the heat change.

-

As a control, perform a titration of Cilofexor into the buffer alone to measure the heat of dilution.

-

-

Data Analysis: Subtract the heat of dilution from the heat of binding. Fit the resulting data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH).

Animal Models of Liver Disease

-

NASH Model:

-

Induction: Feed C57BL/6J mice a high-fat, high-fructose diet for an extended period (e.g., 16-24 weeks) to induce obesity, insulin resistance, and the histological features of NASH.

-

Treatment: Administer Cilofexor or vehicle orally once daily for a specified duration.

-

Endpoints:

-

Histology: Assess liver sections for steatosis, inflammation, and fibrosis using H&E and Sirius Red staining.

-

Biochemical Analysis: Measure serum levels of ALT, AST, triglycerides, and cholesterol.

-

Gene Expression: Analyze the expression of FXR target genes in the liver and intestine using qPCR.

-

-

-

Cholestatic Liver Injury Model (Mdr2-/- Mouse):

-

Model: Mdr2-/- mice spontaneously develop sclerosing cholangitis, providing a model for PSC.

-

Treatment: Administer Cilofexor or vehicle orally once daily.

-

Endpoints:

-

Serum Biochemistry: Measure serum levels of ALP, GGT, and bilirubin.

-

Histology: Evaluate liver sections for bile duct proliferation, inflammation, and fibrosis.

-

Bile Acid Analysis: Measure total and individual bile acid levels in serum and liver tissue.

-

-

Conclusion

The efficacy of Cilofexor in treating chronic liver diseases is fundamentally dependent on its potent and selective activation of the farnesoid X receptor. By mimicking the actions of endogenous bile acids, Cilofexor triggers a cascade of downstream signaling events that collectively lead to the suppression of bile acid synthesis, modulation of lipid and glucose metabolism, and attenuation of hepatic inflammation and fibrosis. The quantitative data from clinical trials in NASH, PSC, and PBC provide compelling evidence for the therapeutic potential of targeting FXR with Cilofexor. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the intricate role of FXR in liver pathophysiology and to evaluate the efficacy of novel FXR agonists. Future research should continue to explore the long-term safety and efficacy of Cilofexor, particularly in combination with other therapeutic agents, to optimize treatment strategies for patients with advanced liver disease.

References

- 1. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cilofexor in Patients With Compensated Cirrhosis Due to Primary Sclerosing Cholangitis: An Open-Label Phase 1B Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gilead.com [gilead.com]

- 7. researchgate.net [researchgate.net]

- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 9. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pscpartnersregistry.org [pscpartnersregistry.org]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Cilofexor passes phase 2 for primary biliary cholangitis | MDedge [mdedge.com]

- 14. community.the-hospitalist.org [community.the-hospitalist.org]

The Impact of Cilofexor on Bile Acid Synthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilofexor (B606690) (GS-9674) is a potent, selective, non-steroidal farnesoid X receptor (FXR) agonist that has been investigated for the treatment of cholestatic liver diseases and nonalcoholic steatohepatitis (NASH). As a key regulator of bile acid, lipid, and glucose homeostasis, FXR presents a promising therapeutic target. This technical guide provides an in-depth analysis of cilofexor's mechanism of action, focusing on its effects on the intricate pathways of bile acid synthesis.

Mechanism of Action: FXR Agonism and Downstream Signaling

Cilofexor exerts its effects by binding to and activating FXR, a nuclear hormone receptor highly expressed in the liver and intestines. The activation of FXR triggers a cascade of signaling events that collectively lead to the suppression of bile acid synthesis.

A primary pathway involves the intestinal FXR. Upon activation by cilofexor, intestinal epithelial cells increase the expression and secretion of Fibroblast Growth Factor 19 (FGF19).[1][2] FGF19 then enters the portal circulation and travels to the liver, where it binds to its receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes.[2] This binding event initiates a signaling cascade that ultimately downregulates the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[2] The reduction in CYP7A1 activity leads to a decrease in the production of primary bile acids. A key biomarker for this process is 7α-hydroxy-4-cholesten-3-one (C4), a downstream intermediate of CYP7A1 activity, which is consequently reduced upon cilofexor administration.[1][2]

In addition to the indirect intestinal effect via FGF19, direct activation of FXR in the liver by cilofexor also contributes to the regulation of bile acid homeostasis by influencing the expression of various transporters involved in bile acid efflux and uptake.[2]

Pharmacodynamic Effects of Cilofexor on Bile Acid Synthesis Markers

Clinical studies in healthy volunteers and patients with liver diseases have consistently demonstrated cilofexor's dose-dependent effects on key biomarkers of bile acid synthesis.

Table 1: Effect of Cilofexor on FGF19 and C4 Levels in Healthy Volunteers (14 days, multiple dosing)

| Cilofexor Dose | Change in Plasma FGF19 | Change in Serum C4 |

| 10 mg | Increased | Reduced |

| 30 mg | Increased | Reduced |

| 100 mg | Increased | Reduced |

| 300 mg | Increased | Reduced |

| Data abstracted from a study in healthy volunteers, showing exposure-dependent increases in FGF19 and reductions in C4. Doses greater than 30 mg appeared to reach the plateau of intestinal FXR activation.[1] |

Table 2: Effect of Cilofexor on Liver Biochemistry and Bile Acid Markers in Patients with Primary Sclerosing Cholangitis (PSC) (12 weeks)

| Parameter | Cilofexor 30 mg (n=20) | Cilofexor 100 mg (n=22) | Placebo (n=10) |

| Median Change in Serum C4 | Reduced | Reduced | - |

| Median Change in Total Bile Acids | Reduced | Greatest Reduction | - |

| Data from a phase II study in PSC patients. Cilofexor reduced serum C4 compared to placebo, with the greatest reductions in bile acids observed with the 100 mg dose.[2] |

Table 3: Effect of Cilofexor on Bile Acid Homeostasis in Patients with Non-Cirrhotic NASH (24 weeks)

| Parameter | Cilofexor 30 mg | Cilofexor 100 mg |

| Change in Serum C4 | Significantly Decreased | Significantly Decreased |

| Change in Primary Bile Acids | Significantly Decreased | Significantly Decreased |

| Results from a phase 2 trial in patients with non-cirrhotic NASH, indicating significant reductions in markers of bile acid synthesis.[3] |

Table 4: Longitudinal Effects of Cilofexor in Patients with Compensated Cirrhosis due to PSC (12 weeks, escalating doses)

| Biomarker | Least-Squares Mean Percentage Change from Baseline to Week 12 |

| Serum C4 | -55.3% |

| Cholic Acid | -60.5% |

| This open-label phase 1b study with escalating doses (30 mg, 60 mg, 100 mg) confirmed reduced bile acid synthesis through significant decreases in C4 and cholic acid.[4][5] |

Experimental Protocols

The assessment of cilofexor's pharmacodynamic effects relies on robust and sensitive analytical methods to quantify key biomarkers in biological matrices.

Measurement of 7α-hydroxy-4-cholesten-3-one (C4)

The quantification of C4, a stable intermediate in the bile acid synthesis pathway, is crucial for evaluating the pharmacodynamic response to FXR agonists. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.

General Protocol Outline:

-

Sample Collection: Serum or plasma is collected from study participants.

-

Sample Preparation:

-

An internal standard (e.g., a stable isotope-labeled C4) is added to the sample.

-

Proteins are precipitated using an organic solvent like acetonitrile.

-

The sample is further purified using solid-phase extraction (SPE) to remove interfering substances.

-

-

LC-MS/MS Analysis:

-

The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separation of C4 from other sample components.

-

The separated C4 is then introduced into a tandem mass spectrometer for detection and quantification.

-

-

Data Analysis: The concentration of C4 in the sample is determined by comparing its response to that of the internal standard and a standard curve.

Measurement of Fibroblast Growth Factor 19 (FGF19)

FGF19 levels in plasma or serum are typically measured using an enzyme-linked immunosorbent assay (ELISA), which provides a sensitive and high-throughput method for quantification.

General Protocol Outline:

-

Sample Collection: Plasma or serum is collected from study participants.

-

ELISA Procedure:

-

Samples, standards, and controls are added to a microplate pre-coated with an antibody specific for human FGF19.

-

After an incubation period, any unbound substances are washed away.

-

A second, enzyme-linked antibody that also binds to FGF19 is added.

-

Following another wash step, a substrate solution is added, which results in a color change proportional to the amount of FGF19 present.

-

The reaction is stopped, and the absorbance is measured using a microplate reader.

-

-

Data Analysis: The concentration of FGF19 in the samples is determined by interpolating the absorbance values from a standard curve.

Measurement of Bile Acids

While total serum bile acids can be measured using enzymatic reactions, the analysis of individual bile acid species is most accurately performed using LC-MS/MS.[2] This technique allows for the detailed profiling of primary and secondary bile acids, providing a comprehensive understanding of the impact of cilofexor on the entire bile acid pool. The workflow is similar to that described for C4, with modifications to the chromatographic separation to resolve the various bile acid species.

Conclusion

Cilofexor, through its potent agonism of the farnesoid X receptor, effectively modulates the bile acid synthesis pathway. This is primarily achieved through the intestinal induction of FGF19, which subsequently suppresses the rate-limiting enzyme CYP7A1 in the liver. This mechanism is strongly supported by consistent, dose-dependent reductions in the key biomarker C4 and circulating bile acids in clinical trials. The robust analytical methodologies of LC-MS/MS and ELISA have been pivotal in elucidating these pharmacodynamic effects. This in-depth understanding of cilofexor's impact on bile acid synthesis is critical for its continued development and for exploring its therapeutic potential in various metabolic and cholestatic liver diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. celerion.com [celerion.com]

- 3. Fibroblast Growth Factor 19 Human ELISA | BioVendor R&D [biovendor.com]

- 4. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fibroblast growth factor-19: development, analytical characterization and clinical evaluation of a new ELISA test - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Properties of Cilofexor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilofexor (GS-9674) is a potent and selective non-steroidal agonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2] Beyond its metabolic functions, FXR activation has demonstrated significant anti-inflammatory and anti-fibrotic effects, positioning Cilofexor as a promising therapeutic candidate for chronic inflammatory liver diseases such as non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[2][3] This technical guide provides an in-depth overview of the anti-inflammatory properties of Cilofexor, summarizing key preclinical and clinical findings, detailing relevant experimental methodologies, and visualizing the underlying signaling pathways.

Introduction: The Farnesoid X Receptor (FXR) and Inflammation

The farnesoid X receptor (FXR) is a nuclear hormone receptor highly expressed in the liver and intestines.[4][5] It plays a crucial role in maintaining metabolic homeostasis.[6] Emerging evidence has highlighted the profound anti-inflammatory functions of FXR.[5][7][8] Its activation can suppress pro-inflammatory signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway, a central mediator of inflammation.[9][10] FXR activation has been shown to downregulate the expression of various inflammatory genes, including cytokines and chemokines, thereby mitigating inflammatory responses in the liver and other tissues.[7][9] Cilofexor, as a selective FXR agonist, harnesses this intrinsic anti-inflammatory capacity.[2]

Mechanism of Action: Cilofexor's Anti-inflammatory Effects

Cilofexor exerts its anti-inflammatory effects primarily through the activation of FXR. This activation initiates a cascade of molecular events that collectively suppress inflammatory responses. The principal mechanism involves the transrepression of pro-inflammatory genes by interfering with the NF-κB signaling pathway.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

FXR activation by Cilofexor can interfere with this pathway at multiple levels. One key mechanism is the induction of the small heterodimer partner (SHP), which can inhibit NF-κB activity.[11] Furthermore, activated FXR can directly interact with NF-κB components, preventing their binding to DNA and subsequent gene transcription. This leads to a reduction in the production of key inflammatory mediators.

References

- 1. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Real time PCR of mouse liver tissue [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. cloud-clone.com [cloud-clone.com]

- 9. novamedline.com [novamedline.com]

- 10. Immunohistochemical analysis of development of desmin-positive hepatic stellate cells in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. elkbiotech.com [elkbiotech.com]

Early-Stage Research on Cilofexor for Primary Biliary Cholangitis (PBC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary Biliary Cholangitis (PBC) is a chronic, autoimmune, cholestatic liver disease characterized by the progressive destruction of small intrahepatic bile ducts, leading to cholestasis, fibrosis, and eventual cirrhosis. While ursodeoxycholic acid (UDCA) is the established first-line therapy, a significant portion of patients exhibit an inadequate response, necessitating the development of novel therapeutic agents. Cilofexor (formerly GS-9674), a non-steroidal farnesoid X receptor (FXR) agonist, has emerged as a promising candidate in early-stage research for PBC. This technical guide provides an in-depth overview of the foundational preclinical and clinical research on Cilofexor for the treatment of PBC, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: FXR Agonism

Cilofexor exerts its therapeutic effects by acting as a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine. FXR is a key regulator of bile acid homeostasis. Its activation by agonists like Cilofexor initiates a cascade of transcriptional events that collectively reduce the concentration and cytotoxicity of bile acids in the liver.

The activation of FXR in the intestine stimulates the release of Fibroblast Growth Factor 19 (FGF19). FGF19 then travels to the liver and inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1] In hepatocytes, FXR activation also upregulates the expression of the bile salt export pump (BSEP), which facilitates the excretion of bile acids from the liver into the bile.[1] These actions lead to a reduction in the overall bile acid pool and protect hepatocytes from bile acid-induced injury. Preclinical data for Cilofexor have demonstrated reductions in bile acids, inflammation, fibrosis, and portal pressure.[2]

Signaling Pathway of Cilofexor (FXR Agonist)

Caption: FXR Agonist (Cilofexor) Signaling Pathway in Intestine and Liver.

Preclinical Research

While specific preclinical study reports for Cilofexor in PBC models are not extensively detailed in the public domain, the general approach involves utilizing established animal models of cholestatic liver injury and PBC.

Experimental Protocols: Preclinical Models of PBC

Preclinical evaluation of FXR agonists like Cilofexor for PBC typically employs the following models:

-

Bile Duct Ligation (BDL) Model: This surgical model in rodents induces obstructive cholestasis, leading to liver fibrosis. It is useful for assessing the anti-cholestatic and anti-fibrotic potential of a compound.

-

Spontaneous Autoimmune Cholangitis Models: Mouse models such as the NOD.c3c4 and dominant-negative TGF-β receptor II (dnTGFβRII) mice spontaneously develop PBC-like features, including lymphocytic infiltration around bile ducts and the presence of anti-mitochondrial antibodies (AMAs).[3] These models are crucial for evaluating the immunomodulatory effects of a drug.

-

Xenobiotic-Induced Models: Immunization of mice with chemical xenobiotics like 2-octynoic acid can induce an autoimmune response targeting the bile ducts, mimicking key features of PBC.[4]

General Preclinical Efficacy Assessment Workflow:

Caption: Generalized Experimental Workflow for Preclinical Evaluation of Cilofexor in PBC.

Early-Stage Clinical Research: Phase 2 Trial (NCT02943447)

A key early-stage clinical evaluation of Cilofexor in patients with PBC was a Phase 2, randomized, double-blind, placebo-controlled study.[3]

Experimental Protocol: Phase 2 Clinical Trial

-

Study Design: 71 adult patients with PBC without cirrhosis were randomized to receive Cilofexor 30 mg, Cilofexor 100 mg, or placebo once daily for 12 weeks.[5][6] Stratification was based on the use of ursodeoxycholic acid (UDCA).[5][6]

-

Patient Population: Patients had a serum alkaline phosphatase (ALP) level at least 1.67 times the upper limit of normal and a total bilirubin level less than 2 times the upper limit of normal.[5][6]

-

Endpoints: The primary endpoints were safety and tolerability. Efficacy was evaluated based on changes in liver biochemistry, serum C4 (a marker of bile acid synthesis), bile acids, and serum fibrosis markers.[5][6]

Biochemical Assay Methodologies (General Principles):

While the specific commercial kits used in the trial are not detailed, the following are standard methodologies for the key biochemical markers:

-

Alkaline Phosphatase (ALP): A colorimetric assay using a substrate like p-nitrophenyl phosphate (B84403) (pNPP). The rate of p-nitrophenol production, measured at 405 nm, is proportional to ALP activity.

-

Gamma-Glutamyltransferase (GGT): A kinetic colorimetric assay where GGT transfers the γ-glutamyl group from a substrate to an acceptor, leading to the release of a chromogenic product.

-

C-Reactive Protein (CRP): Typically measured using a high-sensitivity immunoturbidimetric assay.

-

Bile Acids: Quantified using enzymatic colorimetric assays or more specific methods like liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data from Phase 2 Trial

The following tables summarize the key efficacy and safety findings from the 12-week treatment period of the Phase 2 trial.

Table 1: Baseline Demographics and Disease Characteristics

| Characteristic | Placebo | Cilofexor 30 mg | Cilofexor 100 mg |

| Number of Patients | 24 | 23 | 24 |

| Median Age (years) | 58 | 56 | 57 |

| Female (%) | 92 | 91 | 92 |

| Median ALP (U/L) | 286 | 293 | 280 |

| Median Total Bilirubin (mg/dL) | 0.6 | 0.6 | 0.7 |

| On UDCA (%) | 92 | 91 | 92 |

Data compiled from publicly available reports of the NCT02943447 trial.

Table 2: Median Percentage Change from Baseline in Efficacy Parameters at Week 12

| Parameter | Placebo | Cilofexor 30 mg | Cilofexor 100 mg | P-value (100 mg vs Placebo) |

| Alkaline Phosphatase (ALP) | +3.7% | -10.3% | -13.8% | 0.005 |